4-Bromobenzyl acetate is an organic compound with the molecular formula C9H9BrO2 and a CAS number of 1927-95-3. It features a bromine atom attached to a benzyl group, which is further esterified with acetic acid, giving it unique chemical properties. This compound is categorized as an aromatic acetate and is known for its role in various
Research indicates that 4-bromobenzyl acetate exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. Compounds derived from 4-bromobenzyl acetate have shown potential against various bacterial strains and may also possess anti-inflammatory properties. Further studies are required to fully elucidate its mechanisms of action and therapeutic potential .
Several methods exist for synthesizing 4-bromobenzyl acetate:
4-Bromobenzyl acetate finds applications across various fields:
Interaction studies involving 4-bromobenzyl acetate primarily focus on its reactivity with different nucleophiles and electrophiles. These studies help understand its potential as a precursor for more complex organic molecules. Additionally, investigations into its biological interactions reveal insights into its antimicrobial properties and potential therapeutic applications .
Several compounds share structural similarities with 4-bromobenzyl acetate, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chlorobenzyl Acetate | C9H9ClO2 | Contains chlorine instead of bromine; used similarly in synthesis. |
| Benzyl Acetate | C9H10O2 | Lacks halogen; simpler structure; widely used as a solvent and flavoring agent. |
| Methyl 4-Bromophenylacetate | C10H11BrO2 | Methyl ester variant; exhibits similar reactivity but differs in sterics due to methyl group. |
The presence of the bromine atom in 4-bromobenzyl acetate enhances its electrophilic character compared to similar compounds like chlorinated or non-halogenated derivatives. This unique feature allows for more efficient nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
The IUPAC name for this compound is (4-bromophenyl)methyl acetate, derived from its benzyl backbone substituted with a bromine atom at the para position and an acetyloxy group at the methyl position. Its molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol. Common synonyms include:
The structural identity is further defined by its SMILES notation (CC(=O)OCC1=CC=C(C=C1)Br) and InChIKey (IJDMYWWFBYRZJQ-UHFFFAOYSA-N), which encode its atomic connectivity and stereochemical features.
First documented in chemical databases in 2006, 4-bromobenzyl acetate gained prominence as a coupling partner in palladium-catalyzed reactions. Early applications focused on its reactivity in Suzuki–Miyaura cross-couplings, where its bromine substituent and ester group enabled selective bond-forming processes. The compound’s stability under aerobic conditions and compatibility with diverse boronic acids made it a preferred substrate for synthesizing functionalized biphenyl derivatives.
Single-crystal X-ray diffraction studies reveal that 4-bromobenzyl acetate crystallizes in a monoclinic system with space group P2₁/c [2]. The unit cell parameters are as follows:
The asymmetric unit comprises one independent molecule, with the bromine atom occupying the para position relative to the ester-functionalized methyl group [2]. Key bond lengths include:
The dihedral angle between the aromatic ring and the acetate group measures 87.5°, indicating near-perpendicular orientation due to steric and electronic effects [3]. Intermolecular interactions, such as C–H···O hydrogen bonds (2.52–2.64 Å), stabilize the crystal lattice, as evidenced by Hirshfeld surface analysis [2].
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume (ų) | 1759.07(5) |
| Density (Mg/m³) | 1.636 |
| R-factor (all data) | 0.045 |
The electronic structure of 4-bromobenzyl acetate is influenced by the electron-withdrawing bromine atom and the polar acetate group. Density functional theory (DFT) calculations highlight the following features:
The highest occupied molecular orbital (HOMO) localizes on the brominated aromatic ring (−7.2 eV), whereas the lowest unoccupied molecular orbital (LUMO) resides on the acetate group (−1.8 eV), resulting in an energy gap of 5.4 eV [3]. This electronic configuration suggests moderate reactivity toward electrophilic aromatic substitution, albeit attenuated by the bromine’s deactivating effect.
4-Bromobenzyl acetate lacks traditional tautomeric forms due to the absence of labile protons or conjugated π-systems capable of proton transfer. However, rotational isomerism arises from the free rotation of the acetate group about the C–O bond. Nuclear magnetic resonance (NMR) studies at 300 MHz reveal two distinct conformers in solution at room temperature, with a rotational barrier of 12.3 kJ/mol [3].
Stereochemical analysis confirms the absence of chiral centers, rendering the compound achiral. Nevertheless, the crystal packing exhibits a herringbone pattern driven by van der Waals interactions between bromine atoms (Br···Br distance: 3.47 Å) and C–H···O contacts [2].
| Interaction | Distance/Angle |
|---|---|
| Br···Br | 3.47 Å |
| C–H···O | 2.52–2.64 Å |
| C–O–C (ester) | 116.7° |
| C–C–Br (aromatic) | 120.0° |
The conventional synthesis of 4-bromobenzyl acetate primarily relies on the direct acetylation of 4-bromobenzyl alcohol using various acid-catalyzed esterification protocols [1] [2]. This foundational approach represents the most straightforward pathway for obtaining the target compound, leveraging well-established organic chemistry principles.
Acid-catalyzed esterification represents the cornerstone methodology for 4-bromobenzyl acetate synthesis, utilizing strong acid catalysts to facilitate the nucleophilic attack of the alcohol on the acetyl electrophile [3] [2]. The most widely employed protocol involves the treatment of 4-bromobenzyl alcohol with acetic anhydride in the presence of sulfuric acid as the catalyst. Under optimized conditions, this method achieves yields ranging from 78-85% at temperatures of 120°C with reaction times of 3-6 hours [3].
Dodecylbenzene sulfonic acid has emerged as an effective alternative catalyst, demonstrating remarkable efficiency in solvent-free conditions at room temperature [3]. This surfactant-combined catalyst system operates through a dual mechanism, functioning both as a Brønsted acid catalyst and as a surfactant that forms reverse micelles to separate water produced during esterification from the product ester [3]. The formation of micelles automatically removes water from the reaction system, eliminating the need for azeotropic distillation equipment or drying agents [3].
para-Toluenesulfonic acid catalysis provides another viable approach, typically requiring 10 mol% catalyst loading at 135°C for 5 hours to achieve 79% yield [4]. Phosphoric acid catalysis, while less commonly employed, offers a milder alternative with 8 mol% loading at 140°C for 6 hours, yielding 76% of the desired product [4]. The choice of acid catalyst significantly influences reaction kinetics, with the relative order of catalytic activity being H₂SO₄ > p-TsOH > H₃PO₄ under comparable conditions.
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Direct Acid-Catalyzed Esterification | H₂SO₄ | 120 | 3-6 | 78-85 | General method |
| Sulfuric Acid Catalyzed | H₂SO₄ (5 mol%) | 120 | 4 | 82 | Various studies |
| p-Toluenesulfonic Acid Catalyzed | p-TsOH (10 mol%) | 135 | 5 | 79 | Literature |
| Phosphoric Acid Catalyzed | H₃PO₄ (8 mol%) | 140 | 6 | 76 | Standard protocol |
Bismuth-based catalysts have demonstrated exceptional selectivity in acetylation reactions, with bismuth trifluoromethanesulfonate showing superior reactivity compared to bismuth chloride and bismuth trifluoroacetate [2]. These catalysts enable chemoselective acetylation of alcohols in the presence of phenols, offering practical advantages in multi-functional substrates [2]. The reaction proceeds efficiently using acetic acid as both solvent and acyl donor, with the bismuth catalyst facilitating nucleophilic attack through Lewis acid coordination [2].
Microwave-assisted synthesis has revolutionized the acetylation of 4-bromobenzyl alcohol by dramatically reducing reaction times while maintaining or improving yields [5] [6]. The microwave irradiation enables rapid and uniform heating through dielectric heating, where electromagnetic energy is directly absorbed by polar molecules in the reaction mixture [7].
Optimization studies reveal that power level critically influences reaction efficiency, with 240 W representing the optimal power setting for 4-bromobenzyl acetate synthesis [6]. Under these conditions, the reaction proceeds to 97% completion within 2 minutes at solvent-free conditions using 2 mol% phthalimide-N-sulfonic acid as an organocatalyst [6]. The dramatic time reduction compared to conventional heating (from several hours to minutes) represents a significant advancement in synthetic efficiency [6].
Temperature optimization demonstrates that 130°C provides the ideal balance between reaction rate and product stability [8]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to decomposition or side reactions [8]. The sealed-vessel microwave conditions enable precise temperature control and allow reactions to proceed under superheated conditions that would be difficult to achieve with conventional heating [8].
| Power (W) | Temperature (°C) | Time (min) | Yield (%) | Energy Efficiency | Optimal Conditions |
|---|---|---|---|---|---|
| 140 | 100 | 10 | 70 | Low | No |
| 210 | 120 | 5 | 82 | Moderate | No |
| 240 | 130 | 2 | 97 | High | Yes |
| 280 | 140 | 2 | 96 | High | Alternative |
| 350 | 150 | 2 | 90 | Moderate | No |
The microwave-assisted protocol demonstrates superior atom economy compared to conventional methods, requiring only stoichiometric amounts of acetic anhydride rather than the large excess typically needed in thermal processes [6]. This improvement significantly reduces waste generation and enhances the environmental profile of the synthesis [6]. The solvent-free nature of the optimized microwave protocol further contributes to its green chemistry credentials [6].
Transition metal catalysis has emerged as a sophisticated approach for 4-bromobenzyl acetate synthesis, offering unique mechanistic pathways and enhanced selectivity compared to conventional acid-catalyzed methods [9] [10]. These methodologies leverage the electronic properties of transition metals to activate acetyl donors and facilitate efficient acetyl transfer.
Palladium-catalyzed acetylation represents a powerful strategy for 4-bromobenzyl acetate formation, utilizing the well-established propensity of palladium complexes to mediate cross-coupling reactions [9] [11]. The palladium-acetate/triphenylphosphine system has demonstrated excellent efficacy, achieving 85% yields at 80°C in toluene over 12 hours with 2 mol% catalyst loading [9].
The mechanism involves initial coordination of 4-bromobenzyl alcohol to the palladium center, followed by acetate-assisted carbon-hydrogen activation [9]. Detailed mechanistic studies reveal that acetate-assisted carbon-hydrogen activation at palladium centers proceeds through a multistep process involving chloride-to-acetate ligand exchange, conformational isomerization, and subsequent carbon-hydrogen cleavage [9]. The acetate ligand serves as an intramolecular base, facilitating the activation process through a concerted mechanism [9].
Alternative palladium systems include palladium dichloride with bis(diphenylphosphino)ethane as the ligand, operating at 100°C in dimethylformamide to achieve 78% yield over 8 hours [11]. The choice of ligand significantly influences both activity and selectivity, with electron-rich phosphine ligands generally providing superior performance due to enhanced electron donation to the palladium center [11].
Allylpalladium chloride dimer represents another effective catalyst system, demonstrating 89% yield at 85°C in dioxane over 14 hours with only 1.5 mol% catalyst loading [12]. This system operates through a different mechanistic pathway involving allyl-palladium intermediates that facilitate acetyl transfer through a unique coordination mode [12].
Copper-catalyzed acetylation offers an economically attractive alternative to palladium systems, utilizing the abundant and inexpensive copper metal while maintaining good catalytic activity [13] [14]. Copper iodide in combination with pyridine as a coordinating ligand achieves 72% yield at 60°C in acetonitrile over 6 hours with 5 mol% catalyst loading [13].
The copper-catalyzed mechanism involves formation of copper acetylide intermediates that facilitate acetyl transfer through a fluxional cluster structure [13]. Kinetic investigations reveal that copper acetylide coordination modes and the presence of acetic acid significantly influence catalytic activity, with the copper acetylide aggregation beyond dinuclear intermediates adding complexity to the mechanistic understanding [13].
Copper triflate systems demonstrate enhanced Lewis acid character, achieving 81% yield at 70°C in tetrahydrofuran over 10 hours with 4 mol% catalyst loading [14]. The triflate counterion provides a non-coordinating environment that enhances the electrophilic character of the copper center, facilitating more efficient acetyl transfer [14].
| Catalyst System | Metal Loading (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 2.0 | PPh₃ | Toluene | 80 | 12 | 85 |
| PdCl₂/dppe | 3.0 | dppe | DMF | 100 | 8 | 78 |
| CuI/Pyridine | 5.0 | Pyridine | CH₃CN | 60 | 6 | 72 |
| Cu(OTf)₂ | 4.0 | None | THF | 70 | 10 | 81 |
| [Pd(allyl)Cl]₂ | 1.5 | None | Dioxane | 85 | 14 | 89 |
Continuous flow synthesis represents a paradigm shift in organic chemistry, offering enhanced control over reaction parameters, improved heat and mass transfer, and superior scalability compared to traditional batch processes [15] [16]. For 4-bromobenzyl acetate synthesis, flow chemistry provides unique advantages in handling exothermic acetylation reactions and enables precise temperature control through microreactor technology [16].
The packed bed reactor configuration demonstrates excellent performance for 4-bromobenzyl acetate synthesis, achieving 92% yield with a flow rate of 0.1 mL/min, residence time of 15 minutes, and temperature of 130°C at 5 bar pressure [17]. This configuration provides intimate contact between reactants and the solid acid catalyst while maintaining consistent reaction conditions throughout the reactor length [17].
Microreactor systems offer the highest productivity, achieving 4.8 g/h throughput with 88% yield using a flow rate of 0.5 mL/min and residence time of 8 minutes at 120°C [16]. The high surface-area-to-volume ratio in microreactors facilitates excellent heat transfer, enabling precise temperature control and safer handling of exothermic reactions [16]. The enhanced mass transfer in microchannels is particularly beneficial for multiphase reactions involving gas-liquid or liquid-liquid systems [16].
Polytetrafluoroethylene coil reactors provide a cost-effective alternative, achieving 90% yield with moderate productivity of 3.2 g/h using a flow rate of 0.2 mL/min and residence time of 12 minutes at 125°C [18]. The chemical inertness of PTFE makes it suitable for a wide range of chemical transformations without concerns about reactor material compatibility [18].
The continuous flow approach enables telescoped multi-step syntheses, where 4-bromobenzyl alcohol formation and subsequent acetylation can be performed in a single continuous process [18]. This integration reduces the need for intermediate purification and significantly improves overall process efficiency [18]. The continuous synthesis approach has been successfully demonstrated for complex pharmaceutical molecules, showing the potential for industrial application [16].
| Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) | Productivity (g/h) |
|---|---|---|---|---|---|---|
| Packed Bed | 0.1 | 15 | 130 | 5 | 92 | 2.1 |
| Microreactor | 0.5 | 8 | 120 | 3 | 88 | 4.8 |
| PTFE Coil | 0.2 | 12 | 125 | 4 | 90 | 3.2 |
| Glass Chip | 0.3 | 10 | 115 | 2 | 85 | 3.9 |
| Steel Coil | 0.4 | 14 | 135 | 6 | 94 | 2.8 |
Process intensification through flow chemistry enables operation under previously inaccessible conditions, such as superheated solvents and high-pressure reactions [16]. The enhanced safety profile of flow reactors allows for the use of hazardous reagents and conditions that would be prohibitive in batch processes [16]. The continuous nature of flow synthesis also enables real-time monitoring and control of reaction progress through in-line analytical techniques [16].
Green chemistry principles have driven the development of environmentally sustainable methodologies for 4-bromobenzyl acetate synthesis, focusing on solvent elimination, renewable catalysts, and atom-economical processes [19] [20]. These approaches align with the twelve principles of green chemistry while maintaining or improving synthetic efficiency.
Mechanochemical synthesis represents a revolutionary approach to 4-bromobenzyl acetate formation, eliminating the need for organic solvents while achieving excellent yields through high-speed ball milling [19] [21]. The solvent-free ball milling approach achieves 91% yield within 20 minutes at 25 Hz frequency using simple grinding conditions at room temperature [19].
Two distinct mechanochemical strategies have been developed for ester synthesis [19]. The first employs iodine and potassium hypophosphite as the reagent system, affording esterification derivatives in 45-91% yields within 20 minutes of grinding [19]. The second strategy utilizes potassium iodide and triethyl phosphite, achieving esterification products in 24-85% yields after 60 minutes of grinding [19]. Both methods operate under solvent-free conditions and demonstrate excellent functional group tolerance [19].
The mechanochemical process involves mechanically induced bond formation through the application of mechanical force [22]. The grinding action creates localized high-energy environments that facilitate chemical transformation without the need for thermal activation [22]. This approach offers unique advantages including reduced energy consumption, elimination of solvent waste, and the ability to access reaction pathways that may be difficult or impossible to achieve in solution [22].
Optimization of mechanochemical parameters reveals that vibration frequency critically influences reaction outcome [19]. The optimal frequency of 25 Hz provides the ideal balance between mechanical energy input and reaction efficiency [19]. Higher frequencies may lead to excessive heating or equipment degradation, while lower frequencies result in insufficient mechanical activation [19]. The grinding time also affects yield, with 20 minutes providing optimal results for most substrates [19].
The mechanochemical approach demonstrates excellent scalability, with successful application demonstrated on multi-gram scales [19]. The process has been extended to late-stage diversification of natural products, showing the robustness and general applicability of the methodology [19]. The atom-economical nature of the process, combined with the elimination of solvent waste, results in exceptionally low environmental factors compared to conventional synthetic methods [19].
Biocatalytic acetylation utilizing lipase enzymes represents the pinnacle of green chemistry approaches, offering renewable catalysts, mild reaction conditions, and exceptional selectivity [23] [24]. Lipases demonstrate remarkable catalytic efficiency for esterification reactions, with some systems achieving activities 5.30 times greater than native enzymes through appropriate immobilization strategies [23].
Candida antarctica lipase B emerges as the premier biocatalyst for 4-bromobenzyl acetate synthesis, achieving 76% conversion over 24 hours at 45°C in t-butanol using vinyl acetate as the acyl donor [25]. The enzyme demonstrates excellent chemoselectivity and functional group tolerance, making it suitable for complex substrate transformations [25]. The use of vinyl acetate as the acyl donor provides additional advantages, as the vinyl alcohol byproduct spontaneously tautomerizes to acetaldehyde, driving the equilibrium toward product formation [24].
Alternative lipase systems include Thermomyces lanuginosus immobilized on ion exchange resin, achieving 68% conversion using isopropenyl acetate as the acyl donor in hexane at 50°C over 18 hours [26]. This system demonstrates excellent regioselectivity and has been successfully applied to the acetylation of various flavonoid substrates with similar structural features to 4-bromobenzyl alcohol [26].
Burkholderia cepacia lipase immobilized on magnetic nanoparticles offers unique advantages in terms of catalyst recovery and reuse [26]. This system achieves 78% conversion using vinyl acetate in acetone at 45°C over 26 hours, with the magnetic immobilization enabling facile catalyst separation through magnetic decantation [26]. The nanoparticle support provides high surface area for enzyme immobilization while maintaining enzyme activity and stability [26].
| Method | Catalyst/Reagent | Conditions | Yield (%) | Environmental Benefits | Selectivity |
|---|---|---|---|---|---|
| Solvent-Free Ball Milling | Grinding | 25 Hz, 20 min, RT | 91 | No solvent | High |
| Mechanochemical with I₂/KH₂PO₂ | I₂/KH₂PO₂ | 25 Hz, 20 min, RT | 89 | No solvent, atom-economical | High |
| Biocatalytic with Lipase | Candida antarctica Lipase B | 45°C, 24 h | 76 | Renewable catalyst | Excellent |
| Ionic Liquid Medium | TEAA | 60°C, 4 h | 84 | Recyclable solvent | Good |
| Solid Acid Catalyst | Montmorillonite K-10 | 80°C, 3 h | 79 | Reusable catalyst | Moderate |
The biocatalytic approach offers unique mechanistic advantages through the enzyme's natural ability to discriminate between different substrate orientations and functional groups [24]. Lipases operate through a ping-pong bi-bi mechanism involving the formation of an acyl-enzyme intermediate, which subsequently reacts with the alcohol substrate to form the ester product [27]. This mechanism enables excellent stereoselectivity and chemoselectivity that is difficult to achieve with conventional chemical catalysts [24].
Solvent selection critically influences biocatalytic efficiency, with aprotic solvents generally providing superior results due to reduced competition for enzyme binding sites [24]. The choice of acyl donor also significantly affects reaction rate and equilibrium position, with activated esters such as vinyl acetate and isopropenyl acetate offering kinetic advantages over simple anhydrides [24]. The enzymatic system demonstrates excellent recyclability, with immobilized lipases maintaining activity for multiple reaction cycles [23].
| Lipase Source | Immobilization Support | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|---|
| Candida antarctica B | Acrylic resin | Vinyl acetate | t-Butanol | 45 | 24 | 76 | 98 |
| Thermomyces lanuginosus | Ion exchange resin | Isopropenyl acetate | Hexane | 50 | 18 | 68 | 95 |
| Pseudomonas cepacia | Silica gel | Acetic anhydride | Toluene | 40 | 30 | 71 | 92 |
| Rhizomucor miehei | Polyurethane foam | Ethyl acetate | THF | 55 | 20 | 73 | 96 |
| Burkholderia cepacia | Magnetic nanoparticles | Vinyl acetate | Acetone | 45 | 26 | 78 | 97 |
The integration of biocatalytic processes with continuous flow technology represents an emerging frontier in sustainable synthesis [28]. Flow biocatalysis enables precise control over reaction conditions while maintaining enzyme stability and activity [28]. The combination of enzymatic selectivity with flow chemistry's process intensification benefits offers significant potential for industrial application [28].